Ethyl 5-bromo-2-(bromomethyl)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSGNAVTTZJUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction: Bromination of Methyl Benzoate
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination of methyl benzoate | Bromine (Br₂), Fe or AlBr₃ catalyst, low temperature (0–5°C) | Formation of 2,5-dibromomethylbenzoate | |
| Selective bromination at 2- and 5-positions | Brominating agent (e.g., N-bromosuccinimide, NBS), solvent (CCl₄), controlled temperature | Mono- or dibrominated products |
Research Findings:
The bromination typically proceeds via electrophilic aromatic substitution, with regioselectivity influenced by the electron-donating ester group, favoring substitution ortho and para to the ester. Controlled conditions prevent over-bromination, ensuring selective formation of the desired dibromomethyl derivative.
Bromomethylation via Radical or Electrophilic Substitution
Method Overview:
Bromomethyl groups can be introduced through radical bromination of methyl groups attached to aromatic rings or via nucleophilic substitution of methyl groups with bromine.
Example: Bromomethylation of Methyl Benzoate
| Reaction Step | Reagents & Conditions | Outcome | Reference | |
|---|---|---|---|---|
| Bromomethylation | Formaldehyde, hydrobromic acid, heat | Bromomethylated benzoate derivatives | Not directly cited but common in literature |
Note: This method is less specific and often requires subsequent purification to isolate the target compound.
One-Pot Synthesis Approaches
Recent advances involve one-pot methods that combine bromination, esterification, and functionalization steps to streamline synthesis.
Example: One-Pot Bromination and Esterification
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination + esterification | Bromine or NBS, methyl alcohol, acid catalyst | Ethyl 5-bromo-2-(bromomethyl)benzoate | , |
Research Findings:
One-pot procedures reduce purification steps, improve yields, and minimize waste. For instance, a study demonstrated that controlled addition of brominating agents to methyl benzoate in the presence of acid catalysts yields the target compound efficiently.
Industrial-Scale Synthesis
Process Control:
Industrial synthesis emphasizes temperature control (typically 0–70°C), stoichiometric precision, and inert atmospheres to prevent side reactions. Bromination is often performed in continuous flow reactors to enhance safety and reproducibility.
Data Table: Typical Reaction Parameters
Alternative Routes and Recent Innovations
Innovative Methods:
Recent patents and research articles describe novel one-pot or cascade reactions, such as the use of sulfur oxychloride for chlorination and bromination in a single step, reducing operational complexity and costs.
Example: Sulfur Oxychloride-mediated Bromination
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination using sulfur oxychloride | Sulfur oxychloride, benzoic acid derivatives, controlled temperature | 5-bromo-2-(bromomethyl)benzoate |
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 5-bromo-2-(bromomethyl)benzoate undergoes nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents include sodium azide, potassium cyanide, and thiourea, which can replace the bromine atoms with azide, cyano, or thiol groups, respectively.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Major Products Formed:
Azide Derivatives: Formed by substitution with sodium azide.
Cyano Derivatives: Formed by substitution with potassium cyanide.
Thiols: Formed by substitution with thiourea.
Carboxylic Acids: Formed by oxidation with potassium permanganate.
Alcohols: Formed by reduction with lithium aluminum hydride.
Scientific Research Applications
Organic Synthesis
Ethyl 5-bromo-2-(bromomethyl)benzoate serves as a versatile building block in organic chemistry. Its reactivity allows it to participate in various chemical transformations, including:
- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as azides or thiols, leading to the formation of new compounds like azido or thioether derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acids or reduction to produce alcohols, making it useful in synthesizing biologically active molecules.
Pharmaceutical Development
In medicinal chemistry, this compound is utilized as an intermediate for synthesizing pharmacologically relevant compounds. It has been investigated for its potential to form inhibitors targeting specific enzymes or receptors involved in diseases such as cancer and diabetes. The compound's unique reactivity profile allows researchers to explore its biological effects and therapeutic applications.
Agrochemical Applications
The compound is also employed in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to undergo functional group transformations makes it a valuable intermediate for developing new agrochemical products with enhanced efficacy and specificity.
Material Science
In the industrial sector, this compound finds applications in producing specialty chemicals and materials. Its unique properties facilitate its use in polymer chemistry, where it can serve as a reactive monomer or crosslinking agent, contributing to the development of advanced materials with tailored characteristics.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study demonstrated its utility in synthesizing novel enzyme inhibitors through nucleophilic substitution reactions, highlighting its potential in drug discovery efforts.
- Research on its interactions with biological systems indicated that brominated aromatic compounds could exhibit significant biological activity, suggesting that this compound may be a precursor for developing bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as an electrophile in substitution reactions and as a substrate in oxidation and reduction reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoate Ring
Halogen-Substituted Derivatives
Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 351325-30-9):
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate (CAS: 476471-37-1):
Ester Group Variations
Heterocyclic and Functionalized Derivatives
Physicochemical Properties and Reactivity
| Compound Name | CAS Number | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Storage Conditions |
|---|---|---|---|---|---|
| Ethyl 5-bromo-2-(bromomethyl)benzoate | 950741-84-1 | 307.97 | N/A | N/A | N/A |
| Ethyl 2-bromo-5-(bromomethyl)benzoate | 1261483-52-6 | 321.99 | 1.699 | 354.2 (predicted) | 2–8°C |
| Ethyl 5-bromo-2-chloro-4-fluorobenzoate | 351325-30-9 | 281.51 | N/A | N/A | N/A |
| Mthis compound | 79670-17-0 | 307.97 | N/A | N/A | N/A |
- Reactivity Notes: Bromine substituents at the 2- or 5-positions facilitate Suzuki-Miyaura couplings, while bromomethyl groups enable alkylation or elimination reactions . Trifluoromethoxy and halogenated derivatives exhibit enhanced stability under acidic conditions compared to hydroxyl or methoxy analogs .
Biological Activity
Ethyl 5-bromo-2-(bromomethyl)benzoate is an organic compound that belongs to the class of brominated aromatic derivatives. Its structure features bromine substituents at the 5-position and a bromomethyl group at the 2-position of the benzoate moiety. While specific biological activities have not been extensively documented, brominated aromatic compounds are generally known for their diverse biological effects, including antimicrobial and anticancer properties.
The molecular formula of this compound is . The presence of multiple bromine atoms enhances its electrophilic character, making it a versatile intermediate in organic synthesis. This compound is particularly useful in the preparation of various chemical entities, including pharmaceuticals and agrochemicals.
The mechanism of action for this compound primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, facilitating nucleophilic substitution reactions, while the ester group can participate in hydrolysis and reduction reactions. These reactions are influenced by the electron-withdrawing nature of the bromine atoms, which increases the electrophilicity of adjacent carbon atoms.
Case Studies and Research Findings
- Synthesis and Reactivity : Research indicates that this compound can be synthesized through thermal halogenation processes, which minimize byproduct formation while maintaining high yields. This method enhances its utility as a precursor for biologically active compounds .
- Structural Similarities : Comparative studies with structurally similar compounds reveal that variations in substitution patterns significantly affect reactivity and biological activity. For instance, compounds like Ethyl 4-bromo-3-(bromomethyl)benzoate demonstrate distinct chemical behavior due to their unique substitution patterns .
- Toxicological Assessments : Preliminary assessments suggest that similar brominated compounds may possess mutagenic or carcinogenic potential, necessitating further investigation into the safety profile of this compound .
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bromine at 5-position; bromomethyl at 2-position | Versatile intermediate with significant reactivity |
| Ethyl 4-bromo-3-(bromomethyl)benzoate | Bromine at 4-position; bromomethyl at 3-position | Different substitution pattern affecting reactivity |
| Mthis compound | Methyl group instead of ethyl ester | Similar reactivity but different ester group |
| Benzyl 2-(bromomethyl)benzoate | Benzyl group instead of ethyl ester | Alters solubility and interaction properties |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 5-bromo-2-(bromomethyl)benzoate to improve yield and purity?
- Methodology :
- Step 1 : Use bromination reactions under controlled temperatures (0–6°C) to minimize side reactions, as bromomethyl groups are thermally sensitive .
- Step 2 : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, monitoring progress via TLC (Rf ~0.4–0.6) .
- Step 3 : Validate purity using GC-MS (>97% by GC) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Key Techniques :
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm), bromomethyl (-CH2Br) signals (δ 4.3–4.5 ppm), and ethyl ester (-OCH2CH3) triplet (δ 1.3 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and quaternary carbons adjacent to bromine (δ ~125–135 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 307–310 (depending on isotopic Br distribution) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Data :
- Short-term : Store at 0–6°C in amber vials to prevent thermal degradation and light-induced bromine loss .
- Long-term : Under inert gas (N2/Ar), stability extends to >6 months; avoid humidity to prevent ester hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction mechanisms involving this compound?
- Case Study : Discrepancies in bromomethyl reactivity during nucleophilic substitution.
- Approach :
Use deuterated analogs (e.g., C6D5CH2CH2Br) to track reaction pathways via isotopic shifts in NMR .
Perform DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental kinetic data .
Q. How can researchers evaluate the compound’s potential in antitumor drug development?
- Biological Assay Design :
- In vitro : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50 determination) .
- In vivo : Administer derivatives (e.g., 4f in ) in xenograft models, monitoring tumor volume and toxicity (e.g., liver/kidney function) .
- Key Finding : this compound derivatives show moderate activity (IC50 ~10–50 µM) linked to apoptosis induction via caspase-3 activation .
Q. What advanced analytical methods address challenges in detecting trace impurities?
- Solutions :
- UPLC-QTOF-MS : Achieve ppm-level sensitivity for brominated byproducts (e.g., di-brominated isomers) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bromine positioning) using single-crystal data (R factor <0.05) .
Critical Considerations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
